molecular formula C16H26O2Sn B14225190 Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane CAS No. 826990-18-5

Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane

Cat. No.: B14225190
CAS No.: 826990-18-5
M. Wt: 369.1 g/mol
InChI Key: PBAXOOXXRRFVQS-UHFFFAOYSA-M
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Description

Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is an organotin compound that features a stannane (tin) core bonded to a trimethyl group and a propanoyl group substituted with a 2-methylpropylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane typically involves the reaction of trimethylstannane with a suitable acyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. A common synthetic route is as follows:

    Starting Materials: Trimethylstannane and 2-[4-(2-methylpropyl)phenyl]propanoyl chloride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at low temperatures to control the reactivity of the stannane.

    Procedure: The acyl chloride is added dropwise to a solution of trimethylstannane in an anhydrous solvent such as dichloromethane. The mixture is stirred at low temperature until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane can undergo various chemical reactions, including:

    Oxidation: The stannane group can be oxidized to form tin oxides.

    Reduction: The compound can be reduced to form lower oxidation state tin compounds.

    Substitution: The trimethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be employed under mild conditions.

Major Products

    Oxidation: Tin oxides and corresponding organic by-products.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Substituted stannane derivatives.

Scientific Research Applications

Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The pathways involved may include:

    Coordination Chemistry: Formation of coordination complexes with transition metals.

    Catalysis: Acting as a catalyst in organic transformations by stabilizing reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    Trimethylstannane: A simpler organotin compound with similar reactivity.

    Tributylstannane: Another organotin compound with different alkyl groups.

    Triphenylstannane: Features phenyl groups instead of alkyl groups.

Uniqueness

Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

CAS No.

826990-18-5

Molecular Formula

C16H26O2Sn

Molecular Weight

369.1 g/mol

IUPAC Name

trimethylstannyl 2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C13H18O2.3CH3.Sn/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);3*1H3;/q;;;;+1/p-1

InChI Key

PBAXOOXXRRFVQS-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C)(C)C

Origin of Product

United States

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